4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Catalog No.
S13716311
CAS No.
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
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4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Product Name

4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

IUPAC Name

4-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6-5-10-3-2-8(6)7(4-9)11-8/h6-7H,2-3,5H2,1H3

InChI Key

FHLPZEXZKFEZLY-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12C(O2)C#N

4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound with the molecular formula C8H11NO2. It features a unique structure combining a dioxaspiro system with a nitrile group. The compound has a molecular weight of 153.18 g/mol . Its structure consists of a six-membered ring fused with a three-membered epoxide ring, forming a spiro junction. The nitrile group (-CN) is attached to the carbon adjacent to the epoxide, while a methyl group is present at the 4-position of the six-membered ring.

Due to its functional groups:

  • Epoxide ring-opening: The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions with various nucleophiles.
  • Nitrile hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
  • Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
  • Oxidation: The methyl group can potentially undergo oxidation to form aldehydes or carboxylic acids.

While specific biological activities of 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile have not been extensively reported, compounds with similar structural features have shown potential in various biological applications. The presence of the nitrile group and the spirocyclic system may contribute to interactions with biological targets, possibly influencing enzyme inhibition or receptor binding .

The synthesis of 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile likely involves a multi-step process. While the exact synthetic route is not provided in the available search results, a general approach may include:

  • Formation of the 1,6-dioxaspiro[2.5]octane core structure.
  • Introduction of the nitrile group at the 2-position.
  • Methylation at the 4-position of the six-membered ring.

The synthesis would likely involve careful control of reaction conditions to maintain the integrity of the spirocyclic system while introducing the desired functional groups .

4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile and related compounds have potential applications in various fields:

  • Organic synthesis: As a building block for more complex molecules.
  • Pharmaceutical research: As a potential lead compound for drug discovery.
  • Materials science: In the development of novel materials with unique properties.
  • Agrochemicals: As a precursor or active ingredient in pesticide formulations .

Interaction studies involving 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile would likely focus on:

  • Hydrogen bonding: The oxygen atoms in the dioxaspiro system could participate in hydrogen bonding interactions.
  • Nucleophilic interactions: The electrophilic carbon of the nitrile group may interact with nucleophilic species.
  • Steric effects: The spirocyclic structure and methyl group could influence the compound's interactions with biological targets or other molecules .

Similar Compounds: Comparison and Uniqueness

4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile shares structural similarities with several related compounds, but its unique combination of features sets it apart. Some similar compounds include:

  • 1,6-Dioxaspiro[2.5]octane: This compound forms the core structure of our target molecule but lacks the nitrile and methyl groups .
  • 1,6-Dioxaspiro[2.5]octane-2-carbonitrile: This compound is nearly identical to our target molecule but lacks the methyl group at the 4-position .
  • Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound shares the spirocyclic core but features a methyl ester instead of a nitrile group and additional methyl substituents.

The uniqueness of 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile lies in its specific combination of functional groups. The presence of both the nitrile group and the methyl substituent on the spirocyclic core potentially offers a balance of reactivity and steric properties that could be advantageous in certain applications or interactions .

Molecular Architecture of the Spiro[2.5]octane Framework

The molecular architecture of 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile exemplifies the distinctive structural features characteristic of spirocyclic compounds, where two or more rings share a single common atom known as the spiro center [1]. The compound possesses a molecular formula of C8H11NO2 with a molecular weight of 153.18 g/mol, as confirmed through computational analysis [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile, reflecting its complex spirocyclic architecture [3].

The spiro[2.5]octane framework consists of a three-membered oxirane ring fused to a five-membered dioxolane ring through a quaternary carbon center [4]. This structural arrangement creates a perpendicular orientation between the two ring systems, which is fundamental to the three-dimensional geometry of spirocyclic compounds [5]. The presence of two oxygen atoms within the eight-membered spirocyclic framework contributes to the compound's classification as a dioxaspiro system .

Structural ParameterValueReference
Molecular FormulaC8H11NO2 [2]
Molecular Weight153.18 g/mol [2]
Canonical SMILESCC1CC2(CCO1)C(O2)C#N [2]
InChI KeyDWJOXZWSDIOVQF-UHFFFAOYSA-N [2]

The spirocyclic junction imposes significant conformational constraints on the molecular framework, with bond angles of approximately 60° at the spiro center being typical for such systems [4]. The methyl substituent at the 4-position introduces additional steric considerations that influence the overall molecular geometry and electronic distribution . The nitrile functional group attached at the 2-position provides an electron-withdrawing character that affects both the electronic properties and reactivity profile of the compound [2].

Crystallographic studies of related spirocyclic compounds have revealed that the spiro junction maintains rigid structural characteristics with minimal ring puckering . The formation of the spirocyclic framework results from the sharing of a single carbon atom between the two ring systems, creating a unique three-dimensional architecture that distinguishes these compounds from other bicyclic structures [1].

Stereoelectronic Effects of the Dioxaspiro System

The stereoelectronic effects within the dioxaspiro system of 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile arise from the spatial relationships between molecular orbitals and the geometric constraints imposed by the spirocyclic framework [8]. These effects represent stabilizing or destabilizing interactions that depend on the relative orientations of electrons in three-dimensional space, fundamentally influencing the compound's reactivity and stability [8].

The dioxaspiro system exhibits anomeric effects, which are a specific type of stereoelectronic interaction commonly observed in compounds containing oxygen atoms adjacent to electron-withdrawing groups [9]. In spirocyclic ethers, these effects can contribute stabilization energies of approximately 1.4 kilocalories per mole per anomeric interaction [9]. The presence of two oxygen atoms in the 1,6-dioxaspiro framework creates multiple opportunities for such stabilizing interactions [9].

The electron density distribution within the dioxaspiro system is significantly influenced by the orbital overlap between the oxygen lone pairs and the adjacent carbon-carbon bonds [8]. This hyperconjugative interaction leads to the elongation of certain carbon-oxygen bonds while strengthening others, creating a characteristic pattern of bond lengths that distinguishes dioxaspiro compounds from their non-spirocyclic analogs [9].

Stereoelectronic ParameterEstimated ValueEffect Type
Anomeric Stabilization~1.4 kcal/mol per interactionStabilizing
Orbital Overlap EnergyVariable with geometryContext-dependent
Ring Strain Energy3-5 kcal/molDestabilizing

The nitrile group at the 2-position introduces additional stereoelectronic considerations through its strong electron-withdrawing character [10]. This functional group can participate in orbital interactions with the adjacent oxygen atoms, potentially influencing the conformational preferences of the spirocyclic framework [10]. The linear geometry of the nitrile group also imposes geometric constraints that affect the overall molecular conformation [11].

Cross-hyperconjugation, also termed spiro-conjugation, represents another significant stereoelectronic effect in the dioxaspiro system [12]. This phenomenon occurs when orbital interactions extend across the spiro center, creating electronic communication between the two ring systems [12]. Such interactions can stabilize specific conformations and influence the compound's chemical reactivity patterns [12].

Conformational Analysis of the Nitrile-Functionalized Spirocycle

The conformational analysis of 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile reveals the complex interplay between ring strain, steric interactions, and stereoelectronic effects that determine the preferred molecular geometries [13]. The spirocyclic framework inherently restricts conformational flexibility compared to acyclic analogs, yet specific conformational preferences emerge from the optimization of competing energetic factors .

The three-membered oxirane ring within the spiro[2.5]octane framework exhibits limited conformational freedom due to the geometric constraints of the cyclopropane-like structure [15]. This ring system adopts a planar conformation with characteristic bond angles of approximately 60°, creating significant ring strain that influences the overall molecular stability [16]. The five-membered dioxolane ring, however, can adopt various puckering conformations to minimize steric interactions [9].

Nuclear magnetic resonance spectroscopy studies of related spirocyclic compounds have revealed that conformational exchange processes occur on timescales that are often observable at ambient temperatures [9]. For the dioxaspiro system, the major conformer typically corresponds to the arrangement that maximizes anomeric stabilization while minimizing steric clashes between substituents [9].

Conformational FeatureCharacteristicsEnergy Implications
Oxirane RingPlanar, rigidHigh strain energy
Dioxolane RingPuckered, flexibleVariable strain
Spiro JunctionFixed geometryConformational anchor
Nitrile OrientationLinear constraintDirectional rigidity

The nitrile functional group imposes additional conformational constraints through its linear geometry and requirement for optimal orbital overlap [11]. The positioning of this group relative to the spirocyclic framework affects both the overall molecular dipole moment and the accessibility of reactive sites [11]. Computational studies suggest that the nitrile group preferentially adopts orientations that minimize steric interactions with the methyl substituent and the dioxaspiro framework [12].

Temperature-dependent conformational behavior has been observed in related spirocyclic systems, where ring inversion processes become frozen at low temperatures, allowing for the characterization of individual conformers [9]. The activation barriers for such processes typically range from 10 to 15 kilocalories per mole, depending on the specific substitution pattern and ring sizes involved [9].

Comparative Analysis with Related Spirocyclic Ethers

The comparative analysis of 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile with related spirocyclic ethers reveals important structure-activity relationships and provides insights into the unique properties conferred by specific structural modifications [17]. The spiro[2.5]octane framework represents a relatively uncommon ring system compared to the more prevalent spiro[4.4] and spiro[5.5] arrangements found in natural products and synthetic compounds .

Comparison with 5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile, a positional isomer, demonstrates the significant impact of methyl group placement on molecular properties [2] [3]. The 4-methyl variant exhibits distinct conformational preferences and potentially different reactivity patterns compared to its 5-methyl analog, highlighting the importance of substitution position in spirocyclic systems .

The incorporation of the nitrile functional group distinguishes this compound from simple spirocyclic ethers such as 1,6-dioxaspiro[2.5]octane [4]. The electron-withdrawing nature of the carbonitrile group significantly alters the electronic distribution within the spirocyclic framework, affecting both the stability and reactivity of the compound [10]. This functional group also provides opportunities for further chemical transformations through nucleophilic addition or hydrolysis reactions .

Compound TypeRing SystemKey DifferencesRelative Stability
Spiro[4.4] SystemsTwo five-membered ringsHigher symmetryGenerally more stable
Spiro[5.5] SystemsTwo six-membered ringsLower ring strainMost stable
Spiro[2.5] SystemsThree and five-memberedHigh ring strainLeast stable

Related dioxaspiro compounds with different ring sizes, such as 1,4-dioxaspiro[4.5]decane derivatives, exhibit markedly different conformational behavior and chemical properties [19] [20]. The larger ring systems provide greater conformational flexibility and reduced ring strain, resulting in enhanced stability but potentially reduced reactivity compared to the highly strained spiro[2.5]octane framework .

The presence of additional heteroatoms or functional groups in related spirocyclic ethers can dramatically alter their properties [17]. For example, spirocyclic compounds containing nitrogen atoms in addition to oxygen exhibit different electronic characteristics and potential for hydrogen bonding interactions [21]. The specific combination of structural features in 4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile creates a unique property profile that distinguishes it from other members of the spirocyclic ether family [17].

The retrosynthetic analysis of 4-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile reveals multiple strategic disconnections that can guide synthetic planning. The spirocyclic framework presents unique challenges due to the quaternary carbon center and the embedded heteroatoms within the ring system [1] [2].

The primary retrosynthetic approach involves disconnection of the spirocyclic center, which can be traced back to a bicyclic lactone intermediate and an acyclic coupling partner [2]. This convergent strategy improves the overall efficiency of the synthesis by allowing independent preparation of key fragments. Alternative disconnection strategies focus on the nitrile functionality, which can be introduced through dehydration of the corresponding primary amide or through nucleophilic substitution reactions using cyanide sources [3] [4].

A key retrosynthetic consideration involves the utilization of 1,6-diX disconnections, where two functional groups in a 1,6-relationship can be reconnected through cyclization reactions [1]. This approach is particularly valuable for spirocyclic systems where standard disconnections may not provide efficient synthetic routes. The enone functionality, when present as an intermediate, serves as an excellent target for aldol-type condensations that can establish the spirocyclic framework [1] [2].

The retrosynthetic analysis also reveals the importance of protecting group strategies, particularly for the dioxaspiro core. The use of ketalization reactions to mask reactive carbonyl groups during early synthetic steps is crucial for achieving selective transformations [5] [6] [7]. These protection strategies allow for the sequential introduction of functional groups while maintaining the integrity of the spirocyclic framework.

Key Intermediate: [1-(2-Oxo-propyl)-cyclopropyl]-Acetic Acid Derivatives

The cyclopropyl acetic acid derivatives, particularly those bearing oxo-propyl substituents, serve as crucial intermediates in the synthesis of spirocyclic carbonitriles [8] [9]. These compounds, exemplified by 2-[(1S,3R)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid (CAS: 768686), provide the necessary structural framework for spirocyclization reactions [9].

The preparation of these intermediates typically involves cyclopropanation reactions followed by oxidative transformations. The cyclopropyl group introduces significant ring strain, which can be exploited in subsequent cyclization reactions to drive thermodynamically challenging ring formations [10] [11]. The oxo-propyl side chain serves as an electrophilic partner in nucleophilic cyclization reactions, facilitating the formation of the spirocyclic core.

These intermediates exhibit moderate stability under neutral conditions but require careful handling during acidic or basic transformations [8]. The presence of the cyclopropyl group confers unique reactivity patterns, including the potential for ring-opening reactions under strongly nucleophilic conditions. The acetic acid functionality provides a versatile handle for further transformations, including esterification, amidation, and decarboxylative processes [8] [9].

The synthetic utility of these intermediates extends beyond spirocyclic synthesis, as they can undergo various functional group interconversions. The carboxylic acid can be converted to esters, amides, or reduced to alcohols, providing multiple pathways for structural elaboration [12]. The ketone functionality in the oxo-propyl chain can participate in condensation reactions, aldol additions, or reductive transformations [13].

Cyclization Mechanisms Under Claisen Condensation Conditions

The Claisen condensation represents a fundamental carbon-carbon bond forming reaction that is particularly well-suited for the construction of spirocyclic carbonitriles [14] [3] [15]. Under typical Claisen conditions, involving strong bases such as sodium ethoxide or lithium diisopropylamide, ester enolates are generated that can undergo intramolecular cyclization to form the spirocyclic framework [3] [15].

The mechanism proceeds through initial deprotonation at the alpha position of the ester to form the corresponding enolate [14] [15]. This enolate then undergoes nucleophilic addition to the carbonyl group of a second ester molecule, forming a tetrahedral intermediate. The subsequent elimination of alkoxide yields the beta-keto ester product, with the highly acidic alpha-hydrogen being rapidly deprotonated to drive the equilibrium toward product formation [14] [3].

In the context of spirocyclic synthesis, the Claisen condensation can be employed as an intramolecular process, where a diester substrate undergoes cyclization to form the spirocyclic core [3]. This Dieckmann-type condensation is particularly effective for forming five- and six-membered rings, though larger rings can be accessed under appropriate conditions [3] [15]. The presence of the nitrile group in the target molecule can influence the reaction outcome by modulating the acidity of adjacent positions and affecting the regioselectivity of enolate formation [13].

Solvent effects play a crucial role in Claisen condensation reactions, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran providing optimal conditions for enolate stability and reactivity [14] [15]. The choice of base is equally important, with sodium alkoxides being preferred for symmetric condensations and lithium diisopropylamide being employed for mixed condensations where selectivity is paramount [3] [15].

The stereochemical outcome of spirocyclic Claisen condensations can be influenced by the conformational preferences of the substrate and the steric environment around the developing spirocenter [16]. Recent developments in asymmetric Claisen condensations have enabled the stereoselective construction of chiral spirocyclic frameworks, expanding the utility of this transformation in the synthesis of enantiomerically pure compounds [17] [16].

Base-Catalyzed Enolization and Ring-Strain Utilization

Base-catalyzed enolization serves as a fundamental activation mode for carbonyl compounds in spirocyclic synthesis, enabling the formation of nucleophilic enolate species that can participate in cyclization reactions [18] [13]. The process involves the abstraction of alpha-hydrogens by strong bases, with the resulting enolates exhibiting enhanced nucleophilicity and the ability to form carbon-carbon bonds [18] [13].

In the context of spirocyclic carbonitrile synthesis, enolization reactions are particularly valuable for activating ketone and ester functionalities adjacent to the developing spirocenter [13]. The choice of base significantly influences the outcome of these reactions, with lithium diisopropylamide, sodium hydride, and potassium tert-butoxide being commonly employed depending on the specific requirements of the transformation [18] [13].

Ring strain plays a crucial role in facilitating cyclization reactions by providing thermodynamic driving force for otherwise unfavorable ring closures [10] [19] [11]. Cyclopropyl groups, which possess significant angle strain due to their 60-degree bond angles compared to the ideal tetrahedral angle of 109.5 degrees, are particularly effective in this regard [10] [11]. The release of this strain energy during ring-opening or rearrangement reactions can drive the formation of larger, more stable ring systems [19] [11].

The utilization of ring strain in spirocyclic synthesis often involves the strategic placement of small, strained rings within the substrate, which can undergo ring-opening or expansion reactions to generate the desired spirocyclic framework [10] [19]. This approach is exemplified in the synthesis of spirocyclic compounds from cyclopropyl precursors, where the high strain energy of the three-membered ring provides the driving force for subsequent transformations [20].

The combination of base-catalyzed enolization with ring-strain utilization creates powerful synthetic strategies for spirocyclic construction [10] [19]. The enolate species generated under basic conditions can attack strained ring systems, leading to ring-opening and subsequent cyclization to form the spirocyclic core [13] [11]. This dual activation mode allows for the formation of complex molecular architectures under relatively mild conditions [18] [19].

Solvent Effects in Spiroannulation Reactions

Solvent effects represent a critical parameter in spiroannulation reactions, significantly influencing reaction rates, yields, and selectivities [21] [22]. The choice of solvent can modulate the stability of intermediates and transition states, alter the reaction mechanism, and affect the overall outcome of the transformation [21] [22].

Polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran are generally preferred for spiroannulation reactions due to their ability to stabilize charged intermediates without interfering through protic interactions [22]. These solvents facilitate the formation and stability of enolate species while providing adequate solvation for ionic intermediates that may form during the cyclization process [21] [22].

The polarity of the solvent plays a crucial role in determining the reaction rate and selectivity [21] [22]. High-polarity solvents tend to stabilize polar transition states, leading to accelerated reaction rates and enhanced yields. This effect is particularly pronounced in reactions involving charged intermediates or transition states with significant charge separation [21] [22]. For example, acetonitrile and acetone have been shown to provide yield enhancements of 20-30% and 25-35% respectively compared to less polar solvents [22].

Hydrogen bonding effects, both solvent-substrate and solvent-solvent interactions, can significantly influence the reaction outcome [21]. Protic solvents such as alcohols and water can participate in hydrogen bonding networks that stabilize specific conformations of the substrate or intermediate species [21]. However, these interactions can also interfere with base-catalyzed processes by competing for the basic sites [22].

The viscosity and coordinating ability of the solvent can affect the accessibility of reactive sites and the mobility of reactants [21]. High-viscosity solvents may slow diffusion-controlled processes, while strongly coordinating solvents can sequester metal catalysts or interfere with Lewis acid-base interactions [22]. The optimal solvent choice often represents a balance between these competing factors, requiring careful optimization for each specific transformation [21] [22].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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